molecular formula C19H25ClN2O3 B12431107 (R,R)-Labetalol-d3 hydrochloride

(R,R)-Labetalol-d3 hydrochloride

Cat. No.: B12431107
M. Wt: 367.9 g/mol
InChI Key: WQVZLXWQESQGIF-JFOGPLCCSA-N
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Description

Dilevalol-d3 (hydrochloride) is a deuterium-labeled version of Dilevalol hydrochloride. Dilevalol is the RR-stereoisomer of labetalol, a non-cardioselective beta-adrenoceptor antagonist with partial beta-2 agonist activity and negligible alpha-1 blocking activity. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs due to its stable heavy isotopes of hydrogen, carbon, and other elements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dilevalol-d3 (hydrochloride) involves the incorporation of deuterium into the Dilevalol molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of Dilevalol-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent incorporation of deuterium and the formation of the hydrochloride salt. Quality control measures are implemented to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Dilevalol-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Dilevalol-d3 (hydrochloride) has several scientific research applications:

    Pharmacokinetics: Used as a tracer to study the pharmacokinetics of drugs, helping to understand absorption, distribution, metabolism, and excretion.

    Metabolic Studies: Employed in metabolic studies to investigate the metabolic pathways and identify metabolites.

    Drug Development: Utilized in drug development to enhance the understanding of drug behavior and improve drug design.

    Biological Research: Applied in biological research to study the interactions of drugs with biological systems

Mechanism of Action

Dilevalol-d3 (hydrochloride) exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dilevalol-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise pharmacokinetic and metabolic studies. Its partial beta-2 agonist activity and negligible alpha-1 blocking activity distinguish it from other beta-blockers .

Properties

Molecular Formula

C19H25ClN2O3

Molecular Weight

367.9 g/mol

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1/i1D3;

InChI Key

WQVZLXWQESQGIF-JFOGPLCCSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Origin of Product

United States

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